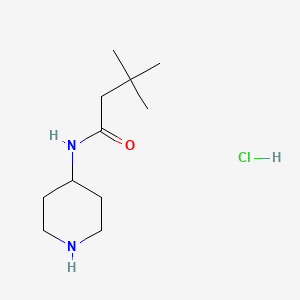![molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0](/img/structure/B2794879.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular weight of 231.22 . It is also known as GW-590735 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” consists of a carbon backbone with a trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) . Physical And Chemical Properties Analysis
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” is a powder at room temperature .科学的研究の応用
Anti-androgen Therapy
Flutamide is a non-steroidal orally active anti-androgen . It is used clinically for the management of metastatic carcinoma .
Prostate Cancer Treatment
Flutamide is used in the treatment of prostate cancer . It works by blocking the action of androgens (male hormones) in the prostate, slowing down the growth of cancer cells .
Metabolite Analysis
Flutamide and its metabolites are analyzed in pure form, human urine, and plasma samples using chromatographic methods, such as HPTLC and HPLC–DAD . This helps in understanding the drug’s metabolism and excretion .
Toxicity Studies
Flutamide is occasionally associated with hepatic dysfunction . The study of its metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3), helps in understanding the potential toxicity and side effects .
Drug Metabolism Research
Flutamide undergoes extensive first pass metabolism in the liver, producing several metabolites . Studying these metabolites aids in understanding the drug’s metabolic pathways and their implications .
Pharmacokinetic Studies
The pharmacokinetics of Flutamide, including its absorption, distribution, metabolism, and excretion, are studied to optimize its therapeutic efficacy and minimize toxicity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
作用機序
Target of Action
The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide acts as an anti-androgen . It competes with testosterone and dihydrotestosterone for binding to the androgen receptors, thereby inhibiting their action . This results in a decrease in androgen-dependent gene expression.
Biochemical Pathways
It is known that the compound’s anti-androgenic effects can influence the regulation of various genes and proteins involved in cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds are known to undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine
Result of Action
The molecular and cellular effects of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide’s action are primarily related to its anti-androgenic activity. By inhibiting the action of androgens, it can affect cellular proliferation and differentiation in target tissues . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .
特性
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVUBLVKWVYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)


![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)


![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)

![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)



![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)